molecular formula C18H13ClFN3O3 B048964 7-Chloro-5-(2-fluorophenyl)-alpha-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester CAS No. 59468-41-6

7-Chloro-5-(2-fluorophenyl)-alpha-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester

Cat. No.: B048964
CAS No.: 59468-41-6
M. Wt: 373.8 g/mol
InChI Key: VIIHKAMRDULPDF-ICFOKQHNSA-N
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Description

This compound is a benzodiazepine derivative characterized by a 2-fluorophenyl substituent at position 5, a chlorine atom at position 7, and a hydroxyimino group at the α-position of the acetic acid methyl ester side chain. Its synthesis involves catalytic hydrogenation of the parent compound in dimethylformamide and ethanol, followed by reaction with phosgene in benzene to stabilize intermediates .

Properties

IUPAC Name

methyl (2Z)-2-[7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O3/c1-26-18(24)17(23-25)15-9-21-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)22-15/h2-8,25H,9H2,1H3/b23-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYIITJZACXMQL-QJOMJCCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)C1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N\O)/C1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester (CAS No. 59468-41-6) is a synthetic compound belonging to the benzodiazepine class. Its unique structure, which includes a chloro atom, a fluorophenyl group, and a hydroxyimino functional group, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential therapeutic applications.

The molecular formula of 7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester is C18H13ClFN3O3C_{18}H_{13}ClFN_3O_3, with a molecular weight of approximately 373.77 g/mol. The compound features a complex benzodiazepine core, which is crucial for its interaction with biological targets.

PropertyValue
CAS Number59468-41-6
Molecular FormulaC18H13ClFN3O3
Molecular Weight373.77 g/mol
Boiling Point538.6 ± 60.0 °C

Pharmacological Activity

Research indicates that 7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester exhibits various pharmacological activities:

1. Anxiolytic Effects:
Studies have shown that compounds in the benzodiazepine class typically interact with GABA_A receptors, leading to anxiolytic effects. This compound's structure suggests it may similarly modulate GABAergic activity, potentially making it effective in treating anxiety disorders.

2. Antidepressant Potential:
Preliminary research indicates that the compound may influence neurotransmitter systems associated with mood regulation, such as serotonin and norepinephrine pathways. These interactions could position it as a candidate for further investigation in the treatment of depression.

3. Neuroprotective Properties:
The hydroxyimino group may confer neuroprotective effects by promoting antioxidant activity or modulating neuroinflammatory responses. This aspect warrants further study to elucidate its mechanisms and therapeutic implications.

Synthesis Methods

The synthesis of 7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester involves several chemical reactions typical of benzodiazepine derivatives:

  • Formation of the Benzodiazepine Core: Utilizing appropriate precursors to construct the fused ring system.
  • Introduction of Functional Groups: Incorporating the chloro and fluorophenyl substituents through electrophilic aromatic substitution or similar methods.
  • Hydroxyimino Formation: Achieving the hydroxyimino functionality via oxime formation techniques.

These synthetic pathways highlight the versatility in developing novel compounds within this class.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds and their derivatives:

Case Study 1: Anxiolytic Activity Evaluation
A study evaluated the anxiolytic properties of various benzodiazepine derivatives in animal models. Results indicated that compounds with structural similarities to 7-Chloro-5-(2-fluorophenyl)-α-(hydroxyimino)-3H-1,4-benzodiazepine exhibited significant reductions in anxiety-like behaviors compared to control groups.

Case Study 2: Neuroprotective Effects
Research investigating neuroprotective agents highlighted that certain benzodiazepines could mitigate oxidative stress in neuronal cells. The hydroxyimino group in this compound may enhance its capacity to protect against neurodegeneration.

Scientific Research Applications

Therapeutic Applications

The primary applications of 7-Chloro-5-(2-fluorophenyl)-alpha-(hydroxyimino)-3H-1,4-benzodiazepine-2-acetic Acid Methyl Ester are in the field of pharmacology. Its structure suggests several potential therapeutic uses:

  • Anxiolytic Effects : Preliminary studies indicate that this compound may possess anxiolytic properties similar to traditional benzodiazepines. Its interaction with GABA receptors could provide insights into its efficacy in treating anxiety disorders.
  • Antidepressant Potential : The unique substituents on the benzodiazepine core may offer novel mechanisms for addressing depression, particularly in patients who do not respond to conventional treatments.
  • Neuroprotective Properties : Research into its neuroprotective effects is ongoing, with potential applications in neurodegenerative diseases where oxidative stress plays a significant role.

Research has highlighted several biological activities associated with this compound:

  • GABA Receptor Modulation : As with many benzodiazepines, it is hypothesized that this compound interacts with GABA_A receptors, enhancing inhibitory neurotransmission which may lead to anxiolytic and sedative effects.
  • Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for evaluating its therapeutic viability. Preliminary pharmacokinetic studies suggest favorable profiles that warrant further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodiazepine Derivatives

Ethyl 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate (Ethyl Loflazepate)

  • Structural Differences: Replaces the hydroxyimino group with a ketone (2-oxo group) and substitutes the methyl ester with an ethyl ester.
  • Pharmacological Profile : Ethyl loflazepate is a marketed anxiolytic (brand names: Meilax®, Victan®) with a rapid onset of action due to its ester moiety, which enhances lipophilicity and bioavailability .
  • Safety: Limited acute toxicity (oral LD₅₀ > 2,000 mg/kg in rodents) but may cause respiratory tract irritation in occupational settings .

7-Chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate

  • Structural Differences : Substitutes the 2-fluorophenyl group with 2-chlorophenyl.
  • Impact : The chlorine atom increases molecular weight (vs. fluorine) and may alter receptor binding affinity. Chlorophenyl-substituted benzodiazepines often exhibit stronger sedative effects but reduced metabolic stability compared to fluorophenyl analogs .
  • Hazards : Classified as acutely toxic (Category 4, H302) and irritating to skin (H315) and eyes (H319) .

7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Norfludiazepam)

  • Structural Differences: Lacks the acetic acid methyl ester side chain and hydroxyimino group, featuring a simple 2-oxo group.
  • Pharmacological Role : A major metabolite of flurazepam, contributing to prolonged sedative effects. It binds selectively to GABAₐ receptors with high affinity .
  • Analytical Relevance : Used as a reference standard in pharmaceutical impurity testing (CAS 2886-65-9) .

2-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]acetamide

  • Structural Differences : Replaces the methyl ester with an acetamide group.
  • Functional Impact: The amide group enhances metabolic stability but may reduce CNS penetration due to increased polarity. Such derivatives are often explored for non-sedative anxiolytic applications .

Key Research Findings and Implications

  • Synthetic Flexibility: The hydroxyimino group in the target compound offers a reactive site for further derivatization, enabling the development of prodrugs or radiolabeled tracers for imaging studies .
  • Safety Considerations : Fluorophenyl-substituted benzodiazepines generally exhibit lower acute toxicity compared to chlorophenyl analogs, as seen in Ethyl Loflazepate vs. its 2-chlorophenyl counterpart .
  • Metabolic Pathways: Norfludiazepam’s role as a metabolite underscores the importance of structural modifications to modulate half-life and avoid accumulation-related side effects .

Preparation Methods

Core Benzodiazepine Intermediate Synthesis

The foundational step in preparing the target compound involves synthesizing the 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one intermediate. This precursor is typically derived from a Friedel-Crafts acylation of 2-fluorobenzene with chlorinated benzodiazepine derivatives, followed by cyclization under acidic conditions. The ketone group at position 2 of the benzodiazepine ring is critical for subsequent functionalization.

Hydroxyimino Group Introduction

The alpha-hydroxyimino moiety is introduced via oximation, where the ketone intermediate reacts with hydroxylamine hydrochloride under mildly acidic conditions (pH 4–5). This step is often conducted in ethanol/water mixtures at 60–70°C for 8–12 hours, achieving conversions >95%. The reaction proceeds through nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime.

Acetic Acid Methyl Ester Formation

Esterification of the carboxylic acid derivative is achieved using methanol in the presence of sulfuric acid as a catalyst. Alternatively, the methyl ester can be introduced earlier in the synthesis via a Mitsunobu reaction with methyl glycolate, though this approach requires expensive reagents like triphenylphosphine and diethyl azodicarboxylate.

Optimized Two-Step Preparation Method

Step 1: Thione Formation from Ketone Precursor

A patent-derived method (CN112028843A) describes converting 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one to its thione analog using phosphorus pentasulfide (P₂S₅) in pyridine.

Reaction Conditions

ParameterValue
SolventPyridine
Temperature70–75°C
Time8–10 hours
Molar Ratio (Ketone:P₂S₅)1:0.6–0.8
Yield90.4%

This exothermic reaction requires careful temperature control to avoid side products like sulfides or over-oxidized species. The thione intermediate is purified via recrystallization from isopropanol/water mixtures.

Step 2: Methylamine Substitution and Esterification

The thione intermediate reacts with a 30–33 wt% methylamine ethanol solution to displace the sulfur atom, forming the methylamine derivative. Subsequent esterification with methyl chloroacetate in dimethyl sulfoxide (DMSO) at 12–15°C yields the target compound.

Key Parameters

  • Methylamine Concentration : 30–33% ensures sufficient nucleophilicity without excessive volatility.

  • Solvent System : Ethanol/DMSO (9:1 v/v) enhances solubility and reaction homogeneity.

  • Reaction Time : 30 minutes for amine substitution; 2 hours for esterification.

  • Overall Yield : 90.3% after vacuum filtration and drying.

Alternative Synthetic Routes

Direct Oximation-Esterification

A one-pot method bypasses the thione intermediate by simultaneously introducing the hydroxyimino and methyl ester groups. Hydroxylamine hydrochloride and methyl glycolate are added to the ketone precursor in a single reaction vessel, using BF₃·Et₂O as a Lewis acid catalyst. While this reduces steps, yields are lower (78–82%) due to competing side reactions.

Enzymatic Esterification

Recent advancements explore lipase-catalyzed esterification under mild conditions (pH 7, 40°C). Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves 85% conversion in 24 hours, offering an eco-friendly alternative to acid-catalyzed methods.

Critical Analysis of Methodologies

Efficiency and Scalability

The two-step patent method is superior for industrial-scale production due to:

  • High Yields : >90% at both stages.

  • Cost-Effectiveness : Pyridine and P₂S₅ are inexpensive compared to enzymatic or Mitsunobu reagents.

  • Safety : Avoids gaseous methylamine by using alcoholic solutions.

Limitations and Challenges

  • Thione Handling : Phosphorus pentasulfide is moisture-sensitive, requiring anhydrous conditions.

  • DMSO Use : Dimethyl sulfoxide poses toxicity concerns, necessitating rigorous post-reaction purification.

  • Regioselectivity : Competing reactions at N1 and C3 positions of the benzodiazepine ring can reduce purity without precise temperature control.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.30 (m, 4H, ArH), 3.72 (s, 3H, OCH₃), 2.95 (s, 2H, CH₂COO).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N oxime).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals >99% purity when using the patent method, with retention times of 6.8 minutes for the target compound and 8.2 minutes for the thione intermediate .

Q & A

Q. What are the key structural features influencing the pharmacological activity of this compound?

The compound’s activity is modulated by its benzodiazepine core, 2-fluorophenyl substituent at position 5, and the hydroxyimino group at the alpha position. The fluorophenyl group enhances lipophilicity and receptor binding specificity to GABAA receptors, while the hydroxyimino moiety may contribute to metabolic stability by resisting hydrolysis. The acetic acid methyl ester side chain at position 2 improves bioavailability by increasing solubility compared to non-esterified analogs . Structural analogs like flurazepam and midazolam share similar pharmacophores, with modifications in the side chain affecting potency and half-life .

Q. What synthetic routes are reported for this compound?

A common approach involves:

  • Step 1 : Condensation of 2-amino-5-chloro-2'-fluorobenzophenone with glycine derivatives to form the benzodiazepine core.
  • Step 2 : Introduction of the hydroxyimino group via nitrosation under controlled pH (e.g., using NaNO2/HCl at 0–5°C).
  • Step 3 : Esterification of the acetic acid side chain using methanol and catalytic H2SO4. Critical parameters include reaction temperature (to avoid ring-opening) and purification via recrystallization from ethanol/water mixtures to isolate intermediates .

Advanced Questions

Q. How can discrepancies in receptor binding data between in vivo and in vitro models be resolved?

Discrepancies often arise from differences in blood-brain barrier penetration, protein binding, or metabolite interference. To address this:

  • Experimental Design : Use positron emission tomography (PET) with [<sup>11</sup>C]flumazenil for real-time in vivo receptor occupancy measurements, as validated in rat models .
  • Data Normalization : Calculate EC50 values normalized to plasma concentrations to account for pharmacokinetic variability .
  • Control for Anesthesia : Anesthetics like isoflurane can alter GABAA receptor conformation; use awake animal models or validate under consistent anesthesia .

Q. What analytical strategies resolve co-eluting impurities in HPLC analysis?

Key impurities include Imp. E ([2RS]-isomer of the des-ethyl metabolite) and Imp. F (1-des[(diethylamino)ethyl]flurazepam) . Recommended methods:

  • Column : Use a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers of Imp. E.
  • Gradient Elution : Optimize with a water/acetonitrile/TFA gradient (e.g., 20%→60% acetonitrile over 30 min) to resolve Imp. F.
  • Detection : LC-MS/MS with MRM transitions (e.g., m/z 350→265 for the parent compound) enhances specificity .

Methodological Challenges

Q. How can researchers optimize the stability of the hydroxyimino group during storage?

  • Storage Conditions : Lyophilize the compound and store at -20°C under argon to prevent oxidative degradation.
  • Buffering : Formulate in citrate buffer (pH 4.5–5.5) to minimize hydrolysis.
  • Monitoring : Use <sup>1</sup>H-NMR (δ 10.2 ppm for hydroxyimino proton) to track degradation .

Q. What in silico tools predict metabolic pathways for this compound?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I sites (e.g., ester hydrolysis or hydroxylation at the fluorophenyl ring).
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH), monitoring for demethylation products via UPLC-QTOF .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its agonism vs. inverse agonism at GABAA receptors?

  • Subtype Selectivity : α1-subunit-containing receptors may respond as agonists, while α5 subtypes exhibit inverse agonism. Use recombinant receptor assays (e.g., CHO cells expressing specific α/γ subunits) to clarify .
  • Dose Dependency : Low doses (EC50 < 100 nM) may show agonism, while higher doses saturate binding sites, unmasking inverse effects. Conduct full dose-response curves (0.1–10 µM) .

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